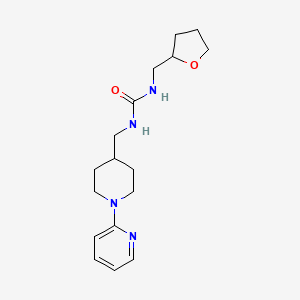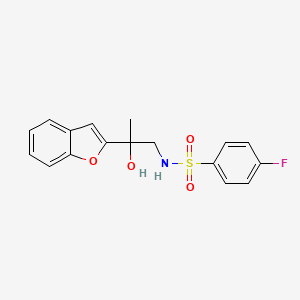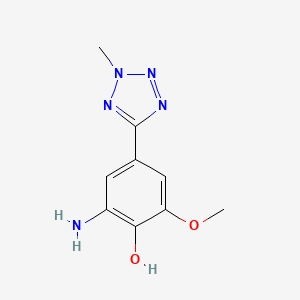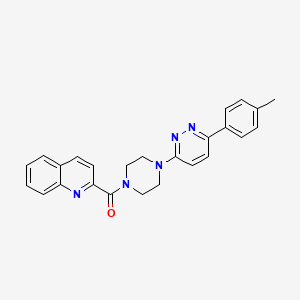
3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Photoelectricity
A novel 8-hydroxyquinoline derivative ligand containing a thiophene group and its corresponding zinc complex were synthesized. This complex exhibited yellow light emission when used in organic light-emitting diodes (OLEDs), highlighting its potential application in photoelectric devices (Tang Yin-min et al., 2014).
Novel Synthesis Approaches
An eco-friendly protocol for synthesizing novel derivatives involving 4-hydroxy-1-methylquinolin-2(1H)-one demonstrates the compound's versatility in generating environmentally benign products with potential for diverse applications (Maruti B. Yadav et al., 2020).
Magnetic and Luminescence Properties
Dinuclear Dy(III) complexes synthesized using different β-diketonate coligands exhibit varying magnetic relaxation behaviors, indicating the impact of chemical environments on magnetic properties. Such complexes could find applications in magnetic storage and quantum computing (Wen-Min Wang et al., 2016).
Photophysical and Theoretical Studies
The synthesis of dihydroquinazolinone derivatives showed significant changes in photophysical properties depending on solvent polarity, offering insights into their application in photophysical studies and the design of fluorescent materials (M. Pannipara et al., 2017).
Charge Transfer Materials
Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed at improving charge transfer properties suggest potential applications in organic electronics, such as in OLEDs and solar cells (A. Irfan, 2014).
Antibacterial Activity
The synthesis and evaluation of certain quinazolin-4-one derivatives exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Electroluminescent Materials
Amorphous 2,3-disubstituted thiophenes containing peripheral triarylamine moieties have been synthesized and characterized for their electroluminescent properties, indicating their utility in light-emitting devices (Y. Su et al., 2002).
Propiedades
IUPAC Name |
3-hydroxy-2-thiophen-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOFCBKNISZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)
